2-Methoxy-4-(2-nitrovinyl)phenol

概要

説明

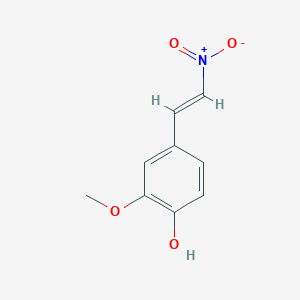

2-Methoxy-4-(2-nitrovinyl)phenol, also known as (E)-2-methoxy-4-(2-nitrovinyl)phenol, is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a methoxy group (-OCH3) and a nitrovinyl group (-CH=CHNO2) attached to a phenol ring. This compound is known for its yellow powder form and is used in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol typically involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, forming the nitrovinyl group on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions

2-Methoxy-4-(2-nitrovinyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitrovinyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated phenolic compounds

科学的研究の応用

Organic Synthesis

2-Methoxy-4-(2-nitrovinyl)phenol serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives have been utilized to create functional monomers for radical polymerizations, leading to the development of novel biobased materials from lignin.

Table 1: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Radical Polymerizations | Used as a platform to prepare functional monomers for polymerization processes. |

| Synthesis of Antioxidants | Related compounds exhibit antioxidant properties, enhancing material stability. |

Materials Science

In materials science, this compound is employed for its thermal stability and flame retardant properties. It is incorporated into plastics, adhesives, and coatings to improve their performance characteristics. The presence of the nitrovinyl group contributes to enhanced thermal stability, making it valuable in high-performance applications .

Case Study: Polymer Composites

Research has demonstrated that incorporating this compound into polymer composites significantly enhances their mechanical properties and thermal resistance. For example, studies show that composites containing this compound exhibit improved tensile strength and elongation at break compared to standard formulations.

Clinical Diagnostics

In clinical diagnostics, this compound has been utilized as a substrate for enzymatic assays. Notably, it has been applied in the determination of N-acetyl-beta-D-glucosaminidase activity, where it serves as a sensitive substrate that enhances assay performance compared to traditional methods .

Table 2: Clinical Applications

| Application Area | Description |

|---|---|

| Enzymatic Assays | Used as a substrate for measuring enzyme activity in biological samples. |

| Diagnostic Sensitivity | Provides higher sensitivity in clinical assays compared to other substrates. |

作用機序

The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)phenol involves its interaction with various molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .

類似化合物との比較

Similar Compounds

4-Methoxyphenol: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.

2-Methoxy-4-vinylphenol: Similar structure but without the nitro group, affecting its chemical and biological properties.

2-Nitrophenol: Lacks the methoxy group, influencing its solubility and reactivity

Uniqueness

2-Methoxy-4-(2-nitrovinyl)phenol is unique due to the presence of both methoxy and nitrovinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

生物活性

2-Methoxy-4-(2-nitrovinyl)phenol, also known as EVT-406846, is an organic compound characterized by its unique combination of a methoxy group and a nitrovinyl group attached to a phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. Its chromogenic properties allow for colorimetric detection, making it useful in clinical diagnostics.

- Molecular Formula : C₉H₉N₁O₄

- Molecular Weight : 195.172 g/mol

- Melting Point : 168-170 °C

- Boiling Point : 347 °C at 760 mmHg

- Density : 1.3 g/cm³

The presence of both electron-donating (methoxy) and electron-withdrawing (nitrovinyl) groups contributes to the compound's reactivity and biological interactions.

Enzyme Inhibition

This compound has been identified as a chromogenic substrate for N-acetyl-β-D-glucosaminidase (NAG), an enzyme whose activity is linked to various physiological conditions, including renal dysfunction. The compound exhibits strong absorption at 492 nm, facilitating the colorimetric measurement of NAG activity, which is valuable for clinical diagnostics.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has shown promising results in inhibiting the proliferation and migration of pancreatic cancer cells (Panc-1 and SNU-213). The compound reduces cell viability by downregulating the expression of proliferating cell nuclear antigen (PCNA) and inhibiting key signaling pathways involving Focal Adhesion Kinase (FAK) and AKT .

Table 1: Summary of Anticancer Activity

| Cell Line | Treatment Concentration | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|

| Panc-1 | 50 µM | 40% | Inhibition of PCNA expression |

| SNU-213 | 50 µM | 35% | Suppression of FAK and AKT phosphorylation |

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) through redox chemistry. This process can lead to oxidative stress in cells, influencing various signaling pathways and ultimately affecting cellular functions. Additionally, the phenolic hydroxyl group can engage in hydrogen bonding with biomolecules, further modulating their activity.

Study on NAG Activity

A study conducted on urine samples demonstrated that the application of this compound as a substrate for NAG resulted in significant correlations with renal function markers. The colorimetric assay provided reliable data for assessing kidney health in patients with chronic kidney disease.

Pancreatic Cancer Research

In another investigation focusing on pancreatic cancer, treatment with this compound led to a notable decrease in cell migration and invasion capabilities. The study concluded that this compound could serve as a supplementary treatment option alongside conventional therapies for pancreatic cancer patients .

特性

IUPAC Name |

2-methoxy-4-[(E)-2-nitroethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCSPJSXIUNQJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031525 | |

| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-51-0, 6178-42-3 | |

| Record name | NSC210766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Hydroxy-3-methoxy-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Methoxy-4-(2-nitrovinyl)phenol in N-acetyl-β-D-glucosaminidase activity assays?

A1: this compound (MNP) acts as a chromogenic product in N-acetyl-β-D-glucosaminidase (NAG) activity assays []. NAG enzymes are often used as biomarkers for various diseases, and their activity is measured using synthetic substrates like 2-methoxy-4-(2′-nitrovinyl)-phenyl-N-acetyl-β-D-glucosaminide. When NAG cleaves this substrate, it releases MNP. The amount of MNP produced is directly proportional to the activity of NAG and can be quantified spectrophotometrically due to MNP's absorbance at 505 nm.

Q2: The research article mentions challenges in using MNP for NAG assays in urine samples. What are these challenges, and how do they impact the accuracy of the assay?

A2: The study reveals that urinary pigments and pH significantly influence the spectrophotometric determination of NAG activity when using MNP as an indicator []. Firstly, alkaline urine pH can lead to NAG instability, decreasing its activity. Secondly, urinary pigments contribute to the absorbance measured at 505 nm, leading to an overestimation of MNP concentration and, consequently, an overestimation of NAG activity. This interference by urinary pigments necessitates correction methods to ensure accurate NAG activity measurements in urine samples. The research article explores these correction methods in detail.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。